molecular formula C10H12ClNO4 B13994467 1-Chloro-2,4-diethoxy-5-nitrobenzene CAS No. 130474-89-4

1-Chloro-2,4-diethoxy-5-nitrobenzene

Cat. No.: B13994467
CAS No.: 130474-89-4
M. Wt: 245.66 g/mol
InChI Key: NHRNYWREQSDQBI-UHFFFAOYSA-N
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Description

1-Chloro-2,4-diethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H12ClNO4. It is a derivative of benzene, characterized by the presence of chloro, diethoxy, and nitro functional groups.

Preparation Methods

The synthesis of 1-Chloro-2,4-diethoxy-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-diethoxybenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the desired nitro compound .

Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

1-Chloro-2,4-diethoxy-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2,4-diethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Although not widely used in clinical settings, it serves as a model compound for studying the effects of nitroaromatic compounds on biological systems.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-diethoxy-5-nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and ethoxy groups may also contribute to its overall reactivity and interactions with molecular targets .

Comparison with Similar Compounds

1-Chloro-2,4-diethoxy-5-nitrobenzene can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.

Properties

CAS No.

130474-89-4

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

1-chloro-2,4-diethoxy-5-nitrobenzene

InChI

InChI=1S/C10H12ClNO4/c1-3-15-9-6-10(16-4-2)8(12(13)14)5-7(9)11/h5-6H,3-4H2,1-2H3

InChI Key

NHRNYWREQSDQBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC

Origin of Product

United States

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